2-(3-Ethoxy-benzyl)-piperidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[(3-ethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-8-5-6-12(11-14)10-13-7-3-4-9-15-13/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSYCLXYCANENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588834 | |
| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955288-33-2 | |
| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Ethoxy-benzyl)-piperidine
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-(3-Ethoxy-benzyl)-piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited publicly available data for this specific molecule, this document serves as a methodological whitepaper, detailing the critical experimental protocols and the scientific rationale necessary for its thorough evaluation. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into determining the parameters that govern a compound's developability, including ionization constant (pKa), lipophilicity (LogP), solubility, solid-state characteristics, and chemical stability. By presenting detailed, step-by-step workflows and the causality behind experimental choices, this guide establishes a self-validating system for the comprehensive physicochemical profiling of novel chemical entities.
Introduction and Molecular Identity
2-(3-Ethoxy-benzyl)-piperidine belongs to the benzylpiperidine class of compounds, which are scaffolds of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The structure, featuring a basic piperidine ring, a flexible benzyl linker, and an ethoxy substituent, suggests a specific profile of properties that are crucial for its behavior in biological systems. Understanding these properties is a prerequisite for any rational drug design, formulation development, or toxicological assessment.
A complete physicochemical profile allows scientists to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, anticipate formulation challenges, and ensure the selection of a stable and bioavailable solid form. This guide outlines the essential suite of experiments required to build this critical data package.
Chemical Identity
Before embarking on any experimental evaluation, confirming the identity and foundational properties of the molecule is paramount.
| Property | Value | Source |
| IUPAC Name | 2-((3-ethoxyphenyl)methyl)piperidine | N/A |
| CAS Number | 955288-33-2 | [1] |
| Molecular Formula | C14H21NO | [1][2] |
| Molecular Weight | 219.32 g/mol | [1][2] |
| Canonical SMILES | CCOC1=CC=CC(CC2NCCCC2)=C1 | [3] |
| Chemical Structure | Image generated via PubChem |
Note: The hydrochloride salt form (CAS RN not assigned, MDL: MFCD08669727) has a molecular weight of 255.78 g/mol .[3]
Ionization and Lipophilicity: The Pillars of Pharmacokinetics
The interplay between a molecule's ionization state (pKa) and its preference for lipid versus aqueous environments (LogP/LogD) is a primary determinant of its pharmacokinetic profile. These parameters govern how a compound traverses biological membranes and distributes throughout the body.
Acidity/Basicity Constant (pKa)
Causality & Expertise: The piperidine nitrogen in 2-(3-Ethoxy-benzyl)-piperidine is a basic center. Its pKa value dictates the extent of its protonation at physiological pH (approx. 7.4). A protonated (charged) species will exhibit higher aqueous solubility but lower passive membrane permeability, whereas the neutral form will be more lipophilic. Therefore, pKa is a critical determinant of the absorption and distribution profile. Potentiometric titration is the gold-standard method for its determination due to its precision and accuracy.[4][5]
-
Preparation: Accurately weigh approximately 5-10 mg of 2-(3-Ethoxy-benzyl)-piperidine and dissolve in a suitable volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is limited. Prepare a standardized titrant, typically 0.1 M hydrochloric acid (HCl), for titrating a basic compound.[6]
-
Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.[7]
-
Titration: Immerse the calibrated pH electrode and a titrant delivery burette into the solution. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).[6][7]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.[8][9] This can be found by calculating the first and second derivatives of the titration curve to precisely identify the equivalence point.[8]
Caption: Workflow for thermodynamic solubility measurement.
Solid-State Characterization: PXRD and DSC
Causality & Expertise: Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are complementary and indispensable techniques for solid-state characterization. PXRD provides information on the long-range molecular order. A crystalline material will produce a pattern of sharp, distinct peaks (Bragg peaks), while an amorphous material will produce a broad, diffuse halo. D[10][11]SC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting (endotherm), crystallization (exotherm), and glass transitions, which are characteristic of the amorphous state. T[12]ogether, they provide a definitive fingerprint of the solid form.
[13]##### Experimental Protocol: PXRD and DSC Analysis
-
Powder X-ray Diffraction (PXRD):
-
Place a small amount (10-20 mg) of the powder sample onto the sample holder and gently flatten the surface.
-
Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°) using a standard diffractometer with Cu Kα radiation.
-
Analyze the resulting diffractogram for the presence of sharp peaks (indicating crystallinity) or a broad halo (indicating an amorphous nature).
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a temperature range sufficient to encompass all expected thermal events (e.g., 25°C to 250°C).
-
Analyze the resulting thermogram for endothermic events (melting point) or exothermic events (crystallization). A broad step-change in the baseline indicates a glass transition (Tg), a hallmark of amorphous material.
-
Caption: Integrated logic for solid-state form assessment using PXRD and DSC.
Chemical Stability Profile
Causality & Expertise: A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule. I[14]t is used to identify potential degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods, determining appropriate storage conditions, and predicting shelf-life. T[15]he International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
[16]#### 4.1 Forced Degradation Protocol
The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated at sufficient levels for detection and characterization without completely destroying the sample. A[16][17] validated, stability-indicating HPLC method is required for analysis.
-
Solution Preparation: Prepare solutions of 2-(3-Ethoxy-benzyl)-piperidine (e.g., at 1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal: Heat the solution (e.g., 60-80°C) and a sample of the solid powder.
-
Photolytic: Expose the solution and solid powder to a light source providing both UV and visible output, as specified in ICH Q1B guidelines. 3[18]. Time Points: Sample each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/DAD method.
-
Use mass spectrometry (LC-MS) to help identify the mass of any degradation products formed.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent peak.
-
Determine the relative retention times and peak areas of all degradation products.
-
Perform a peak purity analysis on the parent peak to ensure the method is truly stability-indicating.
-
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
The physicochemical properties of 2-(3-Ethoxy-benzyl)-piperidine are fundamental to its potential as a research tool or therapeutic agent. This guide provides the necessary scientific rationale and robust experimental protocols to thoroughly characterize its pKa, lipophilicity, solubility, solid-state form, and chemical stability. By adhering to these self-validating methodologies, researchers can generate a high-quality, comprehensive data package. This data is the bedrock upon which all subsequent development activities—from formulation and manufacturing to non-clinical and clinical studies—are built, ultimately enabling a more efficient and scientifically-driven drug development process.
References
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Bristol-Myers Squibb Company. Studying Amorphous Pharmaceutical Materials by Powder X-Ray Diffraction and other Solid-State Techniques. [Link]
-
Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
-
SpringerLink. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]
-
News-Medical.net. Using PXRD in Pharmaceutical Development and Manufacturing. [Link]
-
Arcinova. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
ResearchGate. Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Crystal Pharmatech. Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. [Link]
-
University of California, Davis. Potentiometric Titration of an Unknown Weak Acid. [Link]
Sources
- 1. 2-(3-ETHOXY-BENZYL)-PIPERIDINE CAS#: 955288-33-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-(3-Ethoxy-benzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. asdlib.org [asdlib.org]
- 10. news-medical.net [news-medical.net]
- 11. crystalpharmatech.com [crystalpharmatech.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. fda.gov [fda.gov]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 2-(3-Ethoxy-benzyl)-piperidine Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of a specific subclass: 2-(3-Ethoxy-benzyl)-piperidine analogs. By dissecting the molecule into its constituent parts—the piperidine ring, the benzyl moiety, and the crucial 3-ethoxy substituent—we will elucidate the intricate interplay between chemical structure and biological function. This document serves as a roadmap for researchers engaged in the rational design and optimization of novel therapeutics based on this promising scaffold, with a particular focus on their potential as modulators of key central nervous system (CNS) targets.
Introduction: The Significance of the 2-Benzylpiperidine Core
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its ability to confer favorable physicochemical properties such as basicity, lipophilicity, and a three-dimensional architecture conducive to specific receptor interactions. When coupled with a benzyl group at the 2-position, the resulting 2-benzylpiperidine framework gains access to a diverse range of pharmacological activities.[1] Derivatives of this core structure have been investigated for their potential as stimulants, acting as monoamine reuptake inhibitors, albeit with generally lower potency compared to compounds like methylphenidate.[2] More significantly, the N-benzyl piperidine motif is a key element in the design of potent inhibitors of acetylcholinesterase (AChE), with some analogs exhibiting IC50 values in the nanomolar range.[3][4] The versatility of this scaffold underscores its importance as a foundational element in modern drug discovery.
Deconstructing the Molecule: A Three-Pronged Approach to SAR
To systematically understand the structure-activity relationship of 2-(3-Ethoxy-benzyl)-piperidine analogs, we will analyze the impact of structural modifications at three key regions of the molecule:
-
Part A: The Piperidine Ring - Modifications to the core heterocycle.
-
Part B: The Benzyl Substituent - Alterations to the aromatic ring and its substituents.
-
Part C: The Linker and Stereochemistry - The connection between the two core fragments and its spatial arrangement.
Caption: A logical breakdown of the SAR analysis for 2-(3-Ethoxy-benzyl)-piperidine analogs.
Part A: The Piperidine Ring - The Anchor of Activity
The piperidine nitrogen is a critical determinant of the pharmacological profile of these analogs. Its basicity allows for the formation of a salt, which can enhance solubility and facilitate crucial cation-π and π-π interactions with biological targets.[5]
-
N-Substitution: The nature of the substituent on the piperidine nitrogen profoundly influences activity.
-
Unsubstituted (Secondary Amine): Generally serves as a starting point for derivatization.
-
N-Alkylation: Small alkyl groups can modulate lipophilicity and may be well-tolerated.
-
N-Benzylation: As seen in potent AChE inhibitors, an N-benzyl group can significantly enhance potency by providing additional binding interactions.[4] The substitution pattern on this second benzyl ring offers another avenue for optimization.
-
-
Ring Substitution (C3-C6): Introducing substituents on the carbon atoms of the piperidine ring can impact both potency and selectivity by influencing the conformational preferences of the ring and introducing new interactions with the target protein.
Part B: The Benzyl Moiety - Fine-Tuning Affinity and Selectivity
The 3-ethoxybenzyl group is a key pharmacophoric element. Modifications to this part of the molecule can lead to significant changes in biological activity.
-
The 3-Ethoxy Group:
-
Position: The placement of the alkoxy group on the benzyl ring is critical. While direct SAR data for the 3-ethoxy isomer is limited, studies on related phenoxyalkylpiperidines suggest that the position of substituents on the phenyl ring significantly impacts affinity for targets like the sigma-1 receptor.
-
Nature of the Alkoxy Group: Varying the length and branching of the alkyl chain (e.g., methoxy, propoxy, isopropoxy) will alter lipophilicity and steric bulk, which can be used to probe the size and nature of the binding pocket.
-
Bioisosteric Replacement: Replacing the ethoxy group with other functionalities (e.g., hydroxyl, trifluoromethoxy, cyano) can modulate electronic properties and hydrogen bonding potential, leading to changes in receptor affinity and selectivity.
-
-
Other Aromatic Ring Substitutions: Introducing additional substituents on the benzyl ring can further refine the pharmacological profile.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can influence the overall electron density of the aromatic ring and its interaction with the target. For instance, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamides, electron-withdrawing groups on the phenyl ring were found to be crucial for potent activity.[6]
-
Steric Bulk: The size and position of additional substituents can be used to probe for steric tolerance in the binding site. In some series of N-benzyl piperidines, bulky moieties in the para position of the benzamide led to a substantial increase in anti-AChE activity.[4]
-
Part C: The Linker and Stereochemistry - The Spatial Dimension
The methylene linker between the piperidine and benzyl moieties provides flexibility. The stereochemistry at the C2 position of the piperidine ring is also a critical factor.
-
Stereochemistry: The absolute configuration at the C2 position can have a dramatic impact on biological activity. It is essential to synthesize and test individual enantiomers, as the desired pharmacological activity often resides in only one of the stereoisomers.
Experimental Protocols: From Synthesis to Biological Evaluation
A robust understanding of SAR is built upon reliable and reproducible experimental data. This section provides detailed methodologies for the synthesis and biological evaluation of 2-(3-ethoxy-benzyl)-piperidine analogs.
General Synthetic Route
A common and versatile method for the synthesis of 2-substituted piperidines involves the reduction of the corresponding substituted pyridine.[7]
Caption: A generalized synthetic workflow for 2-(3-Ethoxy-benzyl)-piperidine analogs.
Step-by-Step Protocol for the Synthesis of 2-(3-Ethoxy-benzyl)-piperidine:
-
Alkylation of 2-Picoline:
-
To a solution of 2-picoline in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., Argon), add a strong base such as n-butyllithium dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of 1-(bromomethyl)-3-ethoxybenzene in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-(3-ethoxy-benzyl)-pyridine.
-
-
Reduction of the Pyridine Ring:
-
Dissolve the 2-(3-ethoxy-benzyl)-pyridine in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired 2-(3-ethoxy-benzyl)-piperidine.
-
Biological Evaluation: In Vitro Assays
The choice of biological assays will depend on the therapeutic target of interest. Given the known activities of related compounds, assays for NMDA receptor antagonism, dopamine transporter (DAT) inhibition, and acetylcholinesterase (AChE) inhibition are particularly relevant.
Protocol for NMDA Receptor Antagonist Activity Screening (Fluorescence-based Assay): [8]
-
Cell Culture: Use a stable cell line expressing the desired NMDA receptor subunits (e.g., NR1/NR2B) under an inducible promoter.
-
Assay Preparation: Plate the cells in a 96-well plate and induce receptor expression. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compounds (2-(3-ethoxy-benzyl)-piperidine analogs) at various concentrations.
-
Receptor Activation: Stimulate the cells with supramaximal concentrations of glutamate and glycine to activate the NMDA receptors.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 values for each compound by plotting the inhibition of the calcium response against the compound concentration.
Data Presentation and Interpretation
Systematic variation of the substituents and subsequent biological testing will generate a dataset that can be used to build a comprehensive SAR model.
Table 1: Hypothetical SAR Data for 2-(3-Ethoxy-benzyl)-piperidine Analogs at the NMDA Receptor (NR1/NR2B)
| Compound ID | R1 (on Piperidine N) | R2 (on Benzyl Ring) | NMDA Receptor IC50 (nM) |
| 1a (Parent) | H | 3-Ethoxy | 500 |
| 1b | CH₃ | 3-Ethoxy | 350 |
| 1c | Benzyl | 3-Ethoxy | 150 |
| 2a | H | 3-Methoxy | 600 |
| 2b | H | 3-Isopropoxy | 450 |
| 3a | H | 4-Ethoxy | 1200 |
| 3b | H | 2-Ethoxy | 950 |
| 4a | H | 3-Ethoxy, 4-Fluoro | 250 |
| 4b | H | 3-Ethoxy, 5-Chloro | 400 |
Interpretation of Hypothetical Data:
-
Effect of N-Substitution (R1): Comparing 1a , 1b , and 1c , we can see that N-alkylation and particularly N-benzylation enhance the antagonist potency, suggesting that the N-substituent may be involved in a beneficial interaction with the receptor.
-
Effect of Alkoxy Chain Length (R2): The data for 1a , 2a , and 2b indicate that increasing the size of the alkoxy group from methoxy to isopropoxy improves activity, suggesting a hydrophobic pocket in the binding site that can accommodate larger groups.
-
Positional Isomers of the Ethoxy Group (R2): The lower activity of the 2- and 4-ethoxy analogs (3a and 3b ) compared to the 3-ethoxy parent compound (1a ) highlights the critical importance of the substitution pattern on the benzyl ring for optimal receptor interaction.
-
Additional Benzyl Ring Substituents (R2): The introduction of a fluoro group at the 4-position (4a ) significantly improves potency, possibly due to favorable electronic or steric interactions.
Conclusion and Future Directions
The 2-(3-ethoxy-benzyl)-piperidine scaffold represents a promising starting point for the development of novel CNS-active agents. This guide has outlined a systematic approach to understanding the structure-activity relationships within this chemical series. Key takeaways include the importance of the piperidine nitrogen for fundamental interactions, the critical role of the 3-ethoxybenzyl moiety in fine-tuning affinity, and the significant impact of stereochemistry.
Future research should focus on a more extensive exploration of substitutions on both the piperidine and benzyl rings to build a more detailed quantitative structure-activity relationship (QSAR) model. The synthesis and evaluation of enantiomerically pure compounds are crucial for elucidating the precise stereochemical requirements for optimal activity. Furthermore, in vivo studies are necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising analogs. Through a continued, iterative process of design, synthesis, and biological evaluation, the full potential of the 2-(3-ethoxy-benzyl)-piperidine scaffold can be realized.
References
-
Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 41(2), 238-247. [Link]
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
-
Amato, G., Vasukuttan, V., Harris, D., Laudermilk, L., Lucitti, J., Runyon, S., & Maitra, R. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules, 27(19), 6529. [Link]
-
Røsted, E. M. R., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2, 5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
de Fátima, Â., Modolo, L. V., & Viegas, C. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & medicinal chemistry letters, 25(16), 3215-3219. [Link]
-
Gising, J., Nilsson, M., & Larhed, M. (2021). Synthesis and biological evaluation of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. ACS omega, 6(14), 9573-9583. [Link]
-
Katz, J. L., Kopajtic, T. A., & Agoston, G. E. (2003). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis (4-fluorophenyl) methoxy) ethyl). Bioorganic & medicinal chemistry letters, 13(23), 4189-4192. [Link]
-
Wikipedia contributors. (2023, November 13). 2-Benzylpiperidine. In Wikipedia, The Free Encyclopedia. Retrieved 14:29, February 4, 2026, from [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Wu, J. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. [Link]
- Negatu, D. A., & Singh, P. (2022). Main routes to the piperidine cycle synthesis. ChemistrySelect, 7(1), e202103554.
-
Grimwood, S., et al. (2002). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 42(5), 624-633. [Link]
- Husbands, S. M. (2014). N-Benzyl piperidine fragment in drug discovery. Future medicinal chemistry, 6(11), 1259-1271.
-
Singh, S., Kumar, A., & Gill, J. P. S. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Bräse, S., & Schimitt, A. C. (2014). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Mokhtary, M., & Mahooti, K. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6529. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the drugs in the pipeline. Journal of medicinal chemistry, 54(10), 3451-3479.
-
Yamanishi, Y., Ogura, H., & Araki, S. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino) ethyl] piperidine derivatives. Journal of medicinal chemistry, 38(18), 3556-3563. [Link]
-
Jane, D. E., & Jones, P. L. (1999). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & medicinal chemistry letters, 9(15), 2169-2172. [Link]
-
de Souza, M. V. N. (2012). Synthesis and in vitro antimicrobial SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. Molecules, 17(10), 11666-11685. [Link]
-
Gribkoff, V. K., & Kaczmarek, L. K. (2017). RNA based antagonist of NMDA receptors. ACS chemical neuroscience, 8(2), 217-225. [Link]
-
Vance, K. M., et al. (2009). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-d-aspartate receptor antagonists. Journal of pharmacological and experimental therapeutics, 328(3), 882-893. [Link]
-
Steidl, E. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Neuroservice. [Link]
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization and Neuroprotective Profiling of 2-(3-Ethoxy-benzyl)-piperidine
Introduction & Mechanistic Rationale
2-(3-Ethoxy-benzyl)-piperidine is a structural analog belonging to the benzylpiperidine class of ligands. Based on its pharmacophore—a basic piperidine nitrogen linked to a substituted aromatic ring—it acts as a GluN2B-selective Negative Allosteric Modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.
Unlike competitive antagonists (e.g., AP5) that bind the glutamate site, or channel blockers (e.g., MK-801) that occlude the pore, benzylpiperidines bind to the N-terminal domain (ATD) interface between the GluN1 and GluN2B subunits. This mechanism allows for "use-dependent" inhibition that preserves physiological synaptic transmission while blocking the pathological Ca²⁺ influx associated with excitotoxicity.[1]
Key Compound Characteristics[2][3][4][5][6][7][8][9][10][11]
-
Mechanism: Non-competitive, voltage-independent allosteric inhibition.
-
Therapeutic Potential: Neuroprotection in ischemia, Traumatic Brain Injury (TBI), and Parkinson’s disease models with reduced psychotomimetic side effects compared to pan-NMDA blockers.
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound preparation to functional validation.
Caption: Integrated workflow ensuring compound integrity before parallel assessment of binding affinity, functional blockade, and neuroprotective efficacy.
Protocol 1: Stock Preparation & Handling
Rationale: The ethoxy-benzyl moiety increases lipophilicity (cLogP ~3.5–4.0). Improper solubilization leads to "silent" experimental failure where the effective concentration is lower than calculated due to adsorption to plasticware or micro-precipitation.
Materials
-
Compound: 2-(3-Ethoxy-benzyl)-piperidine (purity >98%).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell-culture grade.
-
Vessel: Glass vials (Borosilicate). Avoid polystyrene due to lipophilic adsorption.
Step-by-Step Procedure
-
Weighing: Weigh 5–10 mg of compound into a glass vial.
-
Solubilization: Add sufficient DMSO to achieve a 10 mM master stock. Vortex for 30 seconds.
-
Self-Validation: Inspect against a light source. The solution must be perfectly clear. If hazy, sonicate for 5 minutes at 37°C.
-
-
Aliquot & Storage: Aliquot into 50 µL volumes in amber glass vials or low-binding polypropylene tubes. Store at -20°C.
-
Critical: Do not subject to more than 3 freeze-thaw cycles.
-
-
Working Solution: On the day of the experiment, dilute the stock into aqueous buffer (e.g., HBSS) to 10x the final concentration.
-
Limit: Keep final DMSO concentration < 0.1% in cell-based assays to avoid solvent toxicity.
-
Protocol 2: Target Engagement (Radioligand Binding)
Rationale: To confirm the compound binds specifically to the GluN2B subunit allosteric site. We utilize a competition assay against [³H]Ifenprodil , the standard reference ligand for this site.
Experimental Design
-
System: Rat forebrain membranes (rich in GluN2B) or HEK293 cells transfected with GluN1/GluN2B.
-
Radioligand: [³H]Ifenprodil (Specific Activity ~60-80 Ci/mmol).
-
Non-Specific Binding (NSB) Control: 10 µM unlabeled Ifenprodil or Ro 25-6981.
Procedure
-
Membrane Prep: Thaw membranes and homogenize in Binding Buffer (50 mM Tris-HCl, pH 7.4).
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + [³H]Ifenprodil (2 nM).
-
NSB: Membrane + [³H]Ifenprodil (2 nM) + Unlabeled Blocker (10 µM).
-
Test: Membrane + [³H]Ifenprodil (2 nM) + 2-(3-Ethoxy-benzyl)-piperidine (Range: 1 nM to 10 µM).
-
-
Incubation: Incubate for 2 hours at 4°C.
-
Expert Insight: The Ifenprodil site is temperature-sensitive. 4°C reduces receptor degradation and stabilizes the allosteric conformation.
-
-
Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Protocol 3: Functional Characterization (Calcium Flux)
Rationale: Binding does not guarantee antagonism. This assay measures the compound's ability to inhibit NMDA-mediated Ca²⁺ influx in a functional cell system.
Mechanism Visualization
Caption: The compound binds allosterically to the GluN1/GluN2B interface, preventing channel opening despite Glutamate binding.
Procedure
-
Cell Culture: Plate HEK293-GluN1/GluN2B inducible cells in 96-well black-walled plates (poly-D-lysine coated). Induce expression with Doxycycline/Tet 24h prior.
-
Dye Loading: Wash cells and load with Fluo-4 AM (Ca²⁺ indicator) for 45 mins at 37°C.
-
Pre-incubation: Remove dye, add assay buffer (Mg²⁺-free HBSS) containing 2-(3-Ethoxy-benzyl)-piperidine (various concentrations). Incubate 15 mins.
-
Expert Insight: Mg²⁺ must be omitted because physiological Mg²⁺ blocks the NMDA channel at resting membrane potential.
-
-
Agonist Injection: Inject Glutamate (10 µM) + Glycine (10 µM) .
-
Readout: Monitor fluorescence (Ex 488nm / Em 525nm) utilizing a FLIPR or kinetic plate reader.
-
Data Analysis: Calculate % Inhibition relative to vehicle control.
Protocol 4: Neuroprotection Assay (Excitotoxicity Model)
Rationale: To validate "disease-relevant" efficacy. This assay tests if the compound prevents neuronal death caused by glutamate overstimulation.
Procedure
-
Primary Culture: Dissociate cortical neurons from E18 rat embryos. Culture for 10–14 days in vitro (DIV14) to allow synapse maturation.
-
Pre-treatment: Replace media with Mg²⁺-free Locke’s buffer. Add 2-(3-Ethoxy-benzyl)-piperidine (0.1, 1, 10 µM) for 15 minutes.
-
Insult: Add NMDA (50 µM) + Glycine (10 µM) for 20 minutes.
-
Control: MK-801 (10 µM) as a positive control for 100% protection.
-
-
Recovery: Wash cells and return to original conditioned media. Incubate for 24 hours.
-
Readout (LDH Release): Collect supernatant and measure Lactate Dehydrogenase (LDH) activity (a marker of membrane rupture/cell death).
-
Self-Validation: Total LDH (100% death) is determined by lysing a control well with Triton X-100.
-
-
Calculation:
Summary of Expected Data
| Parameter | Assay Type | Expected Value (Reference) | Interpretation |
| Solubility | Visual/Turbidity | Clear at 100 µM in <0.1% DMSO | Valid for bioassay. |
| Binding Affinity ( | Radioligand Competition | 50 nM – 500 nM | Moderate-High affinity typical of benzylpiperidines [1]. |
| Selectivity | Binding (vs GluN2A) | >50-fold selective | Confirms GluN2B specificity [2]. |
| Functional | Ca²⁺ Flux | 100 nM – 1 µM | Potency often lower than binding affinity due to assay kinetics. |
| Neuroprotection | LDH / MTT | Significant protection at 1–5 µM | Efficacious against excitotoxicity. |
References
-
Williams, K. (1993).[2] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link
-
Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[4][5][2][6] Current Pharmaceutical Design, 5(5), 381-404. Link
-
Karakas, E., et al. (2011).[2] Crystal structure of a heteromeric NMDA receptor ion channel. Science, 334(6061), 1397-1402. Link
-
Hansen, K. B., et al. (2010).[2] Structural determinants of agonist efficacy at the glutamate binding site of N-methyl-D-aspartate receptors. Molecular Pharmacology, 78(4), 539-549. Link
Sources
- 1. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of GluN2B-selective antagonists on delay and probability discounting in male rats: Modulation by delay/probability presentation order - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of 2-(3-Ethoxy-benzyl)-piperidine in Preclinical Animal Models of Neuropathic Pain
Introduction: The Scientific Rationale
2-(3-Ethoxy-benzyl)-piperidine is a novel synthetic compound featuring a piperidine scaffold, a privileged structure in medicinal chemistry known for enhancing druggability and metabolic stability in agents targeting the central nervous system (CNS).[1] While the precise therapeutic profile of this molecule is under investigation, its structural similarity to known piperidine derivatives suggests a high probability of interaction with sigma receptors, particularly the sigma-1 receptor (σ1R).[2][3][4]
The σ1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[5][6] It plays a crucial role in modulating a wide array of cellular functions, including calcium signaling, ion channel activity, oxidative stress, and neuroinflammation.[7][8][9][10] Activation of σ1R has been shown to be neuroprotective and to attenuate neuronal hyperexcitability, making it a compelling therapeutic target for conditions like neuropathic pain, neurodegenerative diseases, and depression.[8][10][11]
Given that σ1R agonists can inhibit voltage-gated ion channels and modulate NMDA receptors—key players in the sensitization of pain pathways—this document outlines a strategic approach to evaluating the efficacy of 2-(3-Ethoxy-benzyl)-piperidine as a potential analgesic in validated animal models of neuropathic pain.[8][11]
Causality-Driven Model Selection for Neuropathic Pain
Neuropathic pain is a chronic condition caused by a lesion or disease of the somatosensory nervous system.[12] To robustly assess the potential anti-nociceptive effects of 2-(3-Ethoxy-benzyl)-piperidine, it is imperative to use animal models that not only replicate the behavioral symptoms (allodynia, hyperalgesia) but also engage the underlying mechanisms targeted by the compound. Animal models involving peripheral nerve injury are pivotal for this purpose.[13][14]
We have selected two well-characterized and highly reproducible surgical models of mononeuropathy:
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation, localized ischemia, and subsequent nerve fiber damage.[12][15][16] It is known for its ease of operation and high reproducibility, producing stable and long-lasting pain hypersensitivity.[16][17] The CCI model effectively mimics persistent nerve compression syndromes.[17]
-
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[18][19] This procedure results in a distinct and robust hypersensitivity in the paw region innervated by the spared sural nerve, making it an excellent model for studying mechanisms of allodynia.[18][20]
The use of these models allows for a comprehensive evaluation of the compound's ability to reverse established mechanical allodynia and thermal hyperalgesia, key symptoms of clinical neuropathic pain.
Experimental Design and Workflow
A rigorous and validated experimental workflow is crucial for trustworthy and reproducible results. The following diagram outlines the key phases of the preclinical efficacy study. Adherence to guidelines for scientific best practices, including randomization, blinding of observers, and inclusion of appropriate controls, is mandatory.[21]
Caption: Hypothesized signaling pathway for σ1R-mediated analgesia.
Data Analysis and Interpretation
Data should be analyzed using appropriate statistical methods (e.g., two-way ANOVA with repeated measures, followed by post-hoc tests) to compare treatment groups over time. The primary endpoints are the reversal of mechanical allodynia (increase in PWT) and thermal hyperalgesia (increase in PWL) compared to the vehicle-treated group. A statistically significant, dose-dependent amelioration of pain behaviors would provide strong evidence for the efficacy of 2-(3-Ethoxy-benzyl)-piperidine.
References
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2011). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 32(6), 355-362. Available from [Link]
-
Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Frontiers in Pharmacology. Retrieved February 4, 2026, from [Link]
-
Alpaidze, V., Trovati, F., & Di Segni, A. (2020). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 21(21), 8143. Available from [Link]
-
Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17976-17997. Available from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved February 4, 2026, from [Link]
-
Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (n.d.). Frontiers in Cellular Neuroscience. Retrieved February 4, 2026, from [Link]
-
Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8754-8777. Available from [Link]
-
Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 862. Available from [Link]
-
Jain, R. (2025). Sigma 1 Receptor Intro Video. YouTube. Retrieved February 4, 2026, from [Link]
-
Sigma-1 receptor. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Deumens, R., et al. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (54), e2771. Available from [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Mogil, J. S. (2019). Preclinical Pain Research: Can we do Better?. Pain, 160(5), 1021-1025. Available from [Link]
-
How to conduct Von Frey Test?. (2025). BioMed. Retrieved February 4, 2026, from [Link]
-
Chronic Constriction Injury (CCI) Model. (n.d.). Charles River. Retrieved February 4, 2026, from [Link]
-
Jaggi, A. S., Jain, V., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. Available from [Link]
-
Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). Journal of Visualized Experiments. Retrieved February 4, 2026, from [Link]
-
Animal models of neuropathic pain. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
Ethical Guidelines for Pain Research in Humans. (n.d.). International Association for the Study of Pain. Retrieved February 4, 2026, from [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved February 4, 2026, from [Link]
-
4.1. Chronic constriction injury (CCI). (n.d.). Bio-protocol. Retrieved February 4, 2026, from [Link]
-
Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. (n.d.). Preclinical Screening Platform for Pain. Retrieved February 4, 2026, from [Link]
-
Pitcher, G. M., Ritchie, J., & Henry, J. L. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3739. Available from [Link]
-
Hargreaves Test for Hyperalgesia. (n.d.). Melior Discovery. Retrieved February 4, 2026, from [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Neuropathic Pain Models. (n.d.). Charles River Laboratories. Retrieved February 4, 2026, from [Link]
-
The Spared Nerve Injury (SNI) procedure consists of transection and... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Animal Models of Neuropathic Pain Due to Nerve Injury. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. (n.d.). Charles River. Retrieved February 4, 2026, from [Link]
-
Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. (2022). Frontiers in Pain Research. Retrieved February 4, 2026, from [Link]
-
Thermal hyperalgesia using the Hargreaves test. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. (n.d.). Aragen Life Sciences. Retrieved February 4, 2026, from [Link]
-
Thermal nociception using a modified Hargreaves method in primates and humans. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. (2022). International Association for the Study of Pain. Retrieved February 4, 2026, from [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from [Link]
-
An overview of animal models for neuropathic pain. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]
-
Development of Clinical Practice Guidelines in the Field of Pain. (n.d.). International Association for the Study of Pain. Retrieved February 4, 2026, from [Link]
-
Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Hargreaves-Nociception Test. (2024). Mouse Metabolic Phenotyping Centers. Retrieved February 4, 2026, from [Link]
-
Preclinical and Translational Research in Pain Management. (n.d.). NIH HEAL Initiative. Retrieved February 4, 2026, from [Link]
-
Spared Nerve Injury (SNI) Model. (n.d.). Creative Bioarray. Retrieved February 4, 2026, from [Link]
-
The spared nerve injury model of neuropathic pain. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
D'Andrea, G., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-324. Available from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aragen.com [aragen.com]
- 13. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 15. criver.com [criver.com]
- 16. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Pain Research: Can we do Better? - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays to evaluate 2-(3-Ethoxy-benzyl)-piperidine cytotoxicity
Application Note: Cytotoxicity Profiling of 2-(3-Ethoxy-benzyl)-piperidine
Executive Summary & Introduction
2-(3-Ethoxy-benzyl)-piperidine (CAS 955288-33-2) represents a structural class of piperidine alkaloids often investigated for central nervous system (CNS) activity, particularly as potential NMDA receptor modulators or monoamine reuptake inhibitors.[1][2] While the piperidine core is pharmacologically privileged, it carries specific toxicological risks, including phospholipidosis and off-target hepatotoxicity.[2]
This Application Note provides a rigorous, multi-parametric workflow to evaluate the cytotoxicity of 2-(3-Ethoxy-benzyl)-piperidine. Unlike basic viability screens, this protocol distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (cell death), while further categorizing the mode of death (apoptosis vs. necrosis).[2]
Key Technical Objectives:
-
Determine Potency: Calculate IC50 values across relevant cell models (HepG2, SH-SY5Y, NIH/3T3).
-
Assess Membrane Integrity: Quantify LDH leakage to detect necrosis.
-
Elucidate Mechanism: Differentiate mitochondrial dysfunction from gross membrane rupture.
Experimental Design Strategy
To ensure data integrity (ALCOA+ principles), we utilize a Multiplexed Screening Strategy . This approach minimizes variability by measuring multiple endpoints from the same sample population where possible.
Cell Line Selection Rationale
| Cell Line | Tissue Origin | Rationale for Selection |
| HepG2 | Human Liver | Metabolic Competence: Assesses potential hepatotoxicity, a common failure point for piperidine drugs due to CYP450 metabolism.[1][2] |
| SH-SY5Y | Human Neuroblastoma | Target Relevance: Given the compound's structural similarity to CNS agents, neurotoxicity screening is critical.[2] |
| NIH/3T3 | Mouse Fibroblast | General Toxicity: Standard reference line (ISO 10993-5) to determine the Selectivity Index (SI).[1][2] |
Workflow Visualization
Figure 1: The tiered screening cascade ensures resources are focused on active concentrations.[1][2]
Detailed Protocols
Protocol A: Compound Preparation & Handling
-
Compound: 2-(3-Ethoxy-benzyl)-piperidine (MW: ~219.32 g/mol for free base; check if HCl salt).[1][2]
-
Solubility: Piperidines are lipophilic.[1] Dissolve in DMSO to create a master stock.
-
Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.[1]
Step-by-Step:
-
Master Stock (100 mM): Weigh active substance and dissolve in sterile DMSO. Vortex for 1 minute.
-
Working Solutions: Perform serial dilutions (1:3 or 1:2) in DMSO first, then dilute 1:1000 into culture media to keep final DMSO concentration ≤ 0.1%.
-
Critical Check: Ensure no precipitation occurs in the media. If cloudy, sonicate or reduce max concentration.
-
Protocol B: Multiplexed Cytotoxicity Assay (ATP + LDH)
Rationale: Measuring ATP (metabolic activity) and LDH (membrane leak) in parallel distinguishes between cells that are metabolically dead (low ATP) and those that have physically lysed (high LDH).[1][2]
Reagents:
Procedure:
-
Seeding: Plate cells (HepG2: 5,000/well; SH-SY5Y: 10,000/well) in 96-well opaque-walled plates (white for ATP, clear bottom if imaging required).[1][2] Incubate 24h at 37°C/5% CO₂.
-
Treatment: Remove spent media. Add 100 µL fresh media containing 2-(3-Ethoxy-benzyl)-piperidine (8-point dose response: 0.1 µM to 100 µM).
-
Controls: Vehicle (0.1% DMSO), Positive Control (10 µM Staurosporine or 1% Triton X-100 for LDH max release).[2]
-
-
Incubation: Culture for 24h or 48h.
-
LDH Readout (Supernatant):
-
Transfer 50 µL supernatant to a new black plate.
-
Add 50 µL CytoTox-ONE™ Reagent.[1] Incubate 10 min at RT.
-
Add Stop Solution. Read Fluorescence (Ex 560nm / Em 590nm).
-
-
ATP Readout (Cell Lysate):
Data Analysis & Interpretation
Quantitative Metrics
Summarize data using the following calculations.
| Metric | Formula | Interpretation |
| Relative Viability (%) | < 70% indicates cytotoxicity (ISO 10993-5).[1][2] | |
| Cytotoxicity (LDH %) | High % indicates necrosis/membrane rupture.[1][2] | |
| Selectivity Index (SI) | SI > 10 indicates a favorable safety window.[1][2] |
Mechanistic Decision Tree
Figure 2: Interpreting the ratio of ATP depletion to LDH leakage defines the mode of action.[1][2]
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] International Organization for Standardization.[1] Link
-
Riss, T. L., et al. (2016). Cell Viability Assays.[2] Assay Guidance Manual [Internet].[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1]Link
-
Singh, S., et al. (2023). Piperidine Scaffolds in Medicinal Chemistry: A Comprehensive Review.[2] Journal of Molecular Structure.[1] (Contextual grounding for piperidine pharmacology).
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP).[1][2]Link[1][2]
Sources
Technical Support Center: Synthesis of 2-(3-Ethoxy-benzyl)-piperidine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-(3-Ethoxy-benzyl)-piperidine. As Senior Application Scientists, we move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving higher yields and purity.
This guide is structured to address the most common challenges encountered during the synthesis of 2-(3-Ethoxy-benzyl)-piperidine, a valuable building block in medicinal chemistry. We will focus on the most prevalent and scalable synthetic route: the catalytic hydrogenation of a 2-substituted pyridine precursor.
Frequently Asked Questions (FAQs): Synthetic Strategy
Q1: What are the primary synthetic routes to 2-(3-Ethoxy-benzyl)-piperidine, and which is recommended for optimal yield and scalability?
A1: There are several established methods for synthesizing 2-substituted piperidines.[1][2] For this specific target, three main strategies are viable:
-
Catalytic Hydrogenation of 2-(3-Ethoxybenzyl)pyridine: This is the most common and highly recommended route. It involves the synthesis of the corresponding pyridine derivative followed by the reduction of the aromatic ring. It is generally high-yielding, scalable, and the starting materials are accessible.
-
Reductive Amination: This approach involves the reaction of a primary amine with a suitable dialdehyde or diketone, followed by cyclization and reduction.[3][4] While effective for some piperidines, finding the ideal precursors for this specific target can be challenging and may involve more steps.
-
Direct Alkylation of Piperidine: This involves the direct C-H alkylation at the 2-position of a piperidine ring.[5][6] This method often suffers from poor regioselectivity (alkylation at C2 vs. C3) and competing N-alkylation, leading to complex product mixtures and low yields.[6][7][8]
Recommendation: We strongly advise the Catalytic Hydrogenation route due to its reliability, high conversion rates, and straightforward purification. The remainder of this guide will focus on troubleshooting this superior method.
Caption: Comparison of primary synthetic routes.
Troubleshooting Guide: Catalytic Hydrogenation of 2-(3-Ethoxybenzyl)pyridine
This section addresses specific issues you may encounter when reducing the pyridine precursor. The primary challenge in this step is overcoming the aromaticity of the pyridine ring without causing unwanted side reactions.
Problem 1: Incomplete or Stalled Reaction
Q2: My hydrogenation reaction has stalled. TLC/GC-MS analysis shows significant amounts of the starting pyridine precursor remaining even after extended reaction times. What is causing this and how can I fix it?
A2: This is the most common failure mode. The root cause is almost always related to catalyst activity or reaction conditions that are insufficient to overcome the high energy barrier of pyridine ring reduction.
Causality Analysis:
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine can coordinate strongly to the metal catalyst surface, acting as an inhibitor and preventing hydrogenation.[9]
-
Catalyst Poisoning: Trace impurities from previous synthetic steps, such as sulfur or phosphorus compounds, can irreversibly poison the catalyst.[9]
-
Insufficient Hydrogen Pressure/Temperature: The aromatic pyridine ring requires significant energy input to be reduced. Low pressure or temperature may be thermodynamically insufficient.[9]
Solutions:
-
Acidic Additives: The most effective solution for catalyst inhibition is to add a stoichiometric amount of acid (e.g., glacial acetic acid, HCl in ether). The acid protonates the pyridine nitrogen, preventing it from binding to and inhibiting the catalyst. Acetic acid is often preferred as it also serves as an excellent solvent for the reaction.[9]
-
Catalyst Selection & Loading: Palladium on carbon (Pd/C) is often insufficient for this transformation. Platinum-based catalysts like PtO₂ (Adam's catalyst) or Rhodium-based catalysts (Rh/C) are significantly more effective for pyridine reduction.[9] Increase catalyst loading from a typical 1-2 mol% to 5-10 mol% if the reaction is sluggish.
-
Optimize Reaction Conditions: Increase hydrogen pressure systematically. Many pyridine reductions require pressures between 50-80 bar (approx. 725-1160 psi).[9] Gently increasing the temperature to 40-60 °C can also improve reaction kinetics, but be cautious of potential side reactions.
| Parameter | Standard Condition | Optimized Condition for Pyridine | Rationale |
| Catalyst | 10% Pd/C | PtO₂ or 5% Rh/C | Pt and Rh are more active for heteroaromatic reduction.[9] |
| Solvent | Methanol, Ethanol | Glacial Acetic Acid | Protonates the pyridine nitrogen, preventing catalyst inhibition.[9] |
| H₂ Pressure | 1-10 bar | 50-80 bar | Overcomes the high activation energy of aromatic ring reduction.[9][10] |
| Temperature | 25 °C (RT) | 40-60 °C | Increases reaction rate, but monitor for side reactions. |
| Catalyst Loading | 1-2 mol% | 5-10 mol% | Ensures sufficient active sites for complete conversion. |
Problem 2: Formation of Byproducts
Q3: My reaction went to completion, but I'm observing significant byproducts, including partially hydrogenated intermediates and potential ring-opened products. How can I improve selectivity?
A3: Byproduct formation typically results from either incomplete reaction or conditions that are too harsh, leading to over-reduction or side reactions.
Causality Analysis:
-
Partially Hydrogenated Intermediates: Insufficient reaction time or catalyst activity can lead to the accumulation of stable di- or tetrahydropyridine intermediates.[9]
-
Over-reduction/Hydrogenolysis: If conditions are too severe (high temperature, aggressive catalyst), the benzyl C-O or C-N bonds can be cleaved (hydrogenolysis). The ethoxy group on the benzene ring is generally stable, but the benzylic C-N bond of the piperidine can be susceptible under harsh conditions.
-
Ring Opening: Some catalysts, particularly in the presence of water, can promote the hydrogenolysis of the C-N bonds within the piperidine ring itself.[9]
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents to minimize the risk of ring-opening side reactions.[9]
-
Stepwise Increase in Severity: Instead of starting with harsh conditions, begin with milder parameters (e.g., 50 bar, 25 °C) and monitor the reaction. Only increase temperature or pressure if the reaction stalls.
-
Thorough Work-up: After the reaction, filter the catalyst carefully (e.g., through Celite) and perform a standard acid-base extraction to separate the basic piperidine product from any neutral or acidic impurities.
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol: Optimized Hydrogenation
This protocol is a robust starting point for achieving high yields.
Materials:
-
2-(3-Ethoxybenzyl)pyridine (1.0 eq)
-
Platinum (IV) oxide (PtO₂, Adam's catalyst, 0.05 eq)
-
Glacial Acetic Acid (anhydrous)
-
Parr-type hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the 2-(3-Ethoxybenzyl)pyridine (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g of substrate).[9]
-
Inerting: Seal the reactor and purge the system thoroughly with an inert gas, such as nitrogen, to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the PtO₂ catalyst (5 mol%).
-
Hydrogen Purge: Seal the reactor again. Purge the vessel by pressurizing with hydrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.
-
Reaction: Pressurize the reactor to the target pressure (start with 50-70 bar).[9] Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the temperature at 25-40 °C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A small sample can be carefully depressurized and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. To the residue, add water and carefully basify with a saturated NaOH or K₂CO₃ solution to pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. The product can be further purified by vacuum distillation or column chromatography if necessary.
FAQs: Purification and Analysis
Q4: I have trouble separating the final piperidine product from the unreacted pyridine starting material. Their Rf values are very similar. What's the best purification strategy?
A4: This is a classic purification challenge due to the structural similarity. Simple column chromatography can be difficult.
-
Azeotropic Distillation: Pyridine and piperidine can form an azeotrope, making separation by standard distillation inefficient.[9] However, azeotropic distillation with water can sometimes be used to remove the pyridine impurity.[11]
-
Acid/Base Extraction: A carefully performed acid/base extraction should be your first step. The pKa of piperidine (~11.2) is much higher than that of pyridine (~5.2). By carefully adjusting the pH of your aqueous solution to around 7-8, you can potentially protonate and dissolve the piperidine into the aqueous phase while leaving the less basic pyridine in the organic phase. However, this separation is often incomplete.
-
The Best Method - Derivatization/Salt Formation: A highly effective chemical separation involves bubbling carbon dioxide (CO₂) gas through a non-polar solution (e.g., hexane, ether) of your crude product. Piperidine, being a strong secondary amine, will react to form a solid carbamate salt, which precipitates out of solution. The unreacted pyridine, being much less basic, will remain dissolved. The solid can then be collected by filtration and neutralized with a base to recover the pure piperidine.[9]
References
-
Fujita, K., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Goti, A., et al. (2016). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry. Available at: [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
- Donohoe, T.J., et al. (2012). Hydrogen Borrowing Annulation of Diols and Amino Alcohols. Journal of the American Chemical Society.
-
DTIC. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Zaragoza, F. (2023). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]
- Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters.
- Google Patents. (1944). Process for purifying piperidine. US2363157A.
-
Todd, R.D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]
-
Zaragoza, F. (2023). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
Sources
- 1. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd [digitalcommons.odu.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges with 2-(3-Ethoxy-benzyl)-piperidine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming solubility issues associated with 2-(3-Ethoxy-benzyl)-piperidine and its analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your assays.
Understanding the Challenge: Physicochemical Properties of 2-(3-Ethoxy-benzyl)-piperidine
2-(3-Ethoxy-benzyl)-piperidine hydrochloride has a molecular formula of C₁₄H₂₁NO · HCl and a molecular weight of 255.78[1]. The core structure, a substituted benzylpiperidine, presents a classic solubility challenge. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is largely nonpolar. The ethoxy-benzyl substituent further increases the lipophilicity of the molecule. While the hydrochloride salt form is intended to improve aqueous solubility, challenges often arise when diluting stock solutions into physiological buffers used in biological assays.
This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring that the compound concentration in your assays is accurate and that you are observing true biological effects rather than artifacts of compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My 2-(3-Ethoxy-benzyl)-piperidine, received as a solid hydrochloride salt, is difficult to dissolve directly in my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this?
A1: While the hydrochloride salt enhances water solubility compared to the free base, the overall lipophilic nature of the molecule can still limit its direct dissolution in aqueous buffers at neutral pH. The protonated piperidine nitrogen contributes to solubility, but the bulky and nonpolar ethoxy-benzyl group dominates, leading to poor aqueous solubility. It is common for such compounds to require an organic co-solvent for initial stock solution preparation.
Q2: I've prepared a high-concentration stock solution in 100% DMSO, but the compound precipitates when I dilute it into my cell culture medium or assay buffer. What's happening?
A2: This phenomenon, often termed "solvent shock," is a frequent issue with poorly soluble compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the DMSO disperses, and the compound is suddenly exposed to a solvent system in which it is not readily soluble. This abrupt change in solvent polarity causes the compound to crash out of solution, forming a precipitate.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.5% to 1% DMSO is considered safe for most cell lines without significant cytotoxicity or alteration of cellular functions. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Some sensitive assays may require even lower concentrations (e.g., <0.1%).
Q4: How can I visually confirm if my compound has precipitated in a 96-well plate?
A4: Visual inspection against a light source can often reveal cloudiness or visible particulates. For a more sensitive assessment, you can read the plate on a plate reader capable of nephelometry (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a systematic workflow for addressing the solubility of 2-(3-Ethoxy-benzyl)-piperidine in your assays.
Caption: A workflow for troubleshooting solubility issues.
Phase 1: Initial Solubility Assessment
Before proceeding with your main experiment, it is essential to determine the kinetic solubility of your compound in the final assay buffer.
Protocol 1: High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment of the concentration at which your compound begins to precipitate when diluted from a DMSO stock into your aqueous assay buffer.
-
Prepare a 10 mM stock solution of 2-(3-Ethoxy-benzyl)-piperidine HCl in 100% DMSO.
-
In a clear 96-well plate, perform serial dilutions of your compound in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your assay buffer (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Mix the plate and incubate at room temperature for 1-2 hours.
-
Visually inspect the plate for precipitation.
-
(Optional) Quantify precipitation by measuring turbidity using a plate reader at 600-650 nm or a nephelometer.
-
The highest concentration that remains clear is your approximate kinetic solubility.
Phase 2: Optimization Strategies
If the kinetic solubility is below your desired assay concentration, consider the following strategies.
1. Co-solvent Optimization
While DMSO is the most common co-solvent, others can be used. Ethanol is another option, but it is generally more cytotoxic to cells. The key is to use the minimum amount of co-solvent necessary to maintain solubility while ensuring it does not interfere with the assay.
2. pH Adjustment
The piperidine nitrogen in 2-(3-Ethoxy-benzyl)-piperidine is basic. In its hydrochloride salt form, it is protonated. The solubility of such compounds is pH-dependent.
-
Acidic pH: At lower pH, the piperidine nitrogen will be protonated, which generally increases aqueous solubility. If your assay can tolerate a lower pH, this can be a simple and effective solution.
-
Neutral/Alkaline pH: As the pH increases towards the pKa of the piperidine, the compound will become deprotonated and more lipophilic, leading to decreased solubility.
3. Use of Solubilizing Excipients
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in in vitro assays.[4]
Protocol 2: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your assay buffer.
-
Add an excess amount of solid 2-(3-Ethoxy-benzyl)-piperidine HCl to each solution.
-
Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the solutions to remove undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the complexation efficiency.[5]
-
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize hydrophobic compounds. The CMC for Triton X-100 is approximately 0.2-0.3 mM.[6][7]
Table 1: Common Surfactants and their Properties
| Surfactant | Type | Typical CMC (in water) | Common Assay Concentration |
| Tween® 20 | Non-ionic | ~0.06 mM | 0.01 - 0.1% (v/v) |
| Triton™ X-100 | Non-ionic | ~0.24 mM | 0.01 - 0.1% (v/v) |
Phase 3: Assay Implementation and Best Practices
-
Always include a vehicle control in your experiments that contains the same concentration of DMSO and any other solubilizing agents used for your test compound.
-
Prepare fresh dilutions of your compound for each experiment from a concentrated stock solution.
-
When diluting your DMSO stock into aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Pre-warm your assay buffer to the experimental temperature before adding the compound stock solution.
Advanced Troubleshooting: When Standard Methods Aren't Enough
If you continue to experience solubility issues, you may need to consider more advanced formulation strategies, such as the preparation of solid dispersions or lipid-based formulations. However, these are typically more complex and may require specialized equipment and expertise.
By following this structured approach, you can systematically address the solubility challenges of 2-(3-Ethoxy-benzyl)-piperidine and obtain reliable and reproducible data in your assays.
References
-
Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. Impactfactor. Available from: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available from: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available from: [Link]
-
In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available from: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Available from: [Link]
-
Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl). Revista Desafio Online. Available from: [Link]
-
The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements. NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives
This guide serves as an advanced technical resource for the optimization of reaction conditions involving piperidine scaffolds. It is designed for medicinal chemists and process engineers who require actionable, high-level troubleshooting strategies beyond standard textbook protocols.
Introduction: The Piperidine Challenge
Piperidine is the most frequent nitrogen heterocycle in FDA-approved drugs (e.g., Fentanyl, Paroxetine, Ritalin analogues).[1] Its ubiquity stems from its ability to modulate solubility and lipophilicity (
This guide breaks down optimization into three core modules: N-Functionalization , Core Reduction , and Cross-Coupling .
Module 1: N-Functionalization (Alkylation & Acylation)
The Problem: The "Poly-Alkylation Trap." Piperidine is highly nucleophilic. Once mono-alkylated, the resulting tertiary amine is often more nucleophilic (due to inductive donation from the alkyl group) than the starting secondary amine, leading to quaternary ammonium salts.
Troubleshooting Guide: N-Alkylation
Scenario A: Over-alkylation (Quaternary Salt Formation) [2]
-
Root Cause: High local concentration of alkylating agent relative to piperidine.
-
Protocol Adjustment:
-
Inverse Addition: Do not add piperidine to the electrophile. Add the electrophile dropwise to a solution of piperidine.
-
Syringe Pump: Use a syringe pump to maintain a low steady-state concentration of the alkyl halide.[2][3]
-
Stoichiometry: Use 1.2–1.5 equivalents of piperidine. The excess can usually be removed via an acidic workup (wash organic layer with 1M HCl; product salts out, impurities stay in organic, then basify aqueous layer to recover product).
-
Scenario B: Sluggish Reaction / No Conversion
-
Root Cause: Poor leaving group (Cl) or steric hindrance.
-
Protocol Adjustment (The Finkelstein Boost):
-
Add 0.1–0.5 eq of Potassium Iodide (KI) or TBAI .
-
Mechanism:[4][5][6][7][8][9] The iodide displaces the chloride in situ to form a more reactive alkyl iodide (
), which then reacts faster with the piperidine. -
Solvent Switch: Switch to DMF or MeCN (Polar Aprotic).[2] These solvents solvate the cation (
), leaving the anion ( ) "naked" and more basic.
-
Decision Tree: N-Alkylation Optimization
Figure 1: Decision logic for troubleshooting N-alkylation of piperidine derivatives.
Module 2: Core Synthesis (Pyridine Reduction)
The Problem: Catalyst Poisoning. The nitrogen lone pair in pyridine/piperidine binds strongly to metal surfaces (Pt, Pd, Rh), deactivating the catalyst.
Optimization Protocol: Acidic Hydrogenation
To prevent catalyst poisoning, the nitrogen must be protonated. This blocks the lone pair from coordinating with the metal surface.
Standard Protocol (Adams' Catalyst):
-
Substrate: Dissolve Pyridine derivative in Glacial Acetic Acid (or MeOH with 1.1 eq HCl).
-
Catalyst: Add PtO₂ (Adams' Catalyst) (5-10 mol%).
-
Pressure: Hydrogen balloon (1 atm) is often sufficient for simple pyridines; 50 psi (Parr shaker) for hindered ones.
-
Workup: Filter through Celite. Evaporate acid. Basify with NaOH to liberate the free amine.
Table 1: Catalyst Selection for Pyridine Reduction
| Catalyst | Conditions | Selectivity/Notes |
| PtO₂ (Adams') | AcOH, H₂, RT | Gold Standard. Highly active. Tolerates many functional groups. |
| Pd/C (5-10%) | MeOH/HCl, H₂, 50°C | Good, but often requires higher pressure (5-10 bar) than PtO₂. |
| Rh/C | AcOH, H₂, 60-80°C | Excellent for cis-selectivity in substituted pyridines. Less ring opening. |
| Ra-Ni (Raney Nickel) | EtOH, H₂, High P/T | Harsh. Used industrially but difficult to handle (pyrophoric). |
Pathway Visualization: Catalyst Poisoning vs. Activation
Figure 2: Mechanism of acid-promoted hydrogenation to prevent catalyst poisoning.
Module 3: Cross-Coupling (Buchwald-Hartwig)
The Problem: Beta-Hydride Elimination and Pd-Coordination. Piperidines are bulky secondary amines. Steric hindrance can slow down the reductive elimination step in the catalytic cycle, leading to beta-hydride elimination (oxidation of the amine to an imine).
Optimization Matrix
1. Ligand Selection (The Critical Variable)
-
RuPhos: The "Go-To" for secondary amines like piperidine. It creates a pocket that facilitates reductive elimination.
-
BrettPhos: Use if the coupling partner is a primary amine (less relevant for piperidine itself).
-
DavePhos: Good general purpose, but RuPhos is superior for sterically demanding piperidines.
2. Base Selection
-
NaOtBu: Standard strong base.[8] Fast reaction.
-
Cs₂CO₃: Weaker base.[8][10] Use if your substrate has base-sensitive groups (e.g., esters, nitriles). Requires higher temperatures (80-100°C).[8][10]
-
LHMDS: Soluble organic base. Use if insolubility is an issue.
3. The "Pd-Source" Trap
-
Avoid Pd(PPh₃)₄. It is air-sensitive and the phosphine ligands are often too labile.
-
Use Pre-catalysts (e.g., RuPhos Pd G4 ). These generate the active Pd(0) species immediately upon heating, ensuring consistent initiation.
Table 2: Buchwald-Hartwig Troubleshooting
| Symptom | Diagnosis | Solution |
| Low Yield (<20%) | Catalyst death or poor initiation. | Switch from Pd(OAc)₂ to Pd-G3/G4 Precatalysts . |
| Dehalogenation | Reduction of Ar-X instead of coupling. | Switch solvent to Dioxane or Toluene . Avoid alcohols. |
| Imine Formation | Use a bulkier ligand (RuPhos ) to speed up reductive elimination. | |
| No Reaction | Oxidative addition failure. | Switch Ar-Cl to Ar-Br or Ar-I . Add heat (100°C). |
FAQ: Rapid Response
Q: My piperidine product is water-soluble and I can't extract it. How do I isolate it? A: Do not use standard aqueous workup.
-
Free Base: If the product is an oil, try extracting with CHCl₃/Isopropanol (3:1) . This mixture is more polar than DCM and extracts polar amines well.
-
Salt Formation: Add HCl in ether to precipitate the piperidine as a hydrochloride salt directly from the organic layer.
-
Resin: Use a SCX (Strong Cation Exchange) column. Load reaction mixture
Wash with MeOH Elute product with in MeOH.
Q: I need to alkylate the C3 position, not the Nitrogen. How? A: You cannot directly alkylate C3 of a free piperidine (N-alkylation will dominate).
- -lithiation (using s-BuLi/TMEDA) followed by electrophile trap. Note: Lithiation usually occurs at C2 (alpha to N). For C3, you often need to start with a pre-functionalized pyridine and reduce it, or use specific directing groups [1].
Q: Why is my reductive amination turning black/tarry? A: You are likely using NaCNBH₃ at a pH that is too low, causing polymerization of the aldehyde/ketone, or the reaction is too exothermic.
-
Fix: Use NaBH(OAc)₃ (STAB) in DCE or DCM. It is milder and does not require pH adjustment.
References
-
Regioselective Functionalization: Stereoselective and Regioselective Functionalization of Piperidines through C–H Activation. ResearchGate. Link
-
N-Alkylation Troubleshooting: Procedure for N-alkylation of Piperidine? ResearchGate.[11] Link
-
Buchwald Coupling: Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Link
-
Hydrogenation Protocols: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link
-
General Synthesis: Piperidine synthesis - Organic Chemistry Portal. Link
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d-nb.info [d-nb.info]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Addressing analytical challenges in 2-(3-Ethoxy-benzyl)-piperidine detection
Technical Support Center: Analytical Optimization for 2-(3-Ethoxy-benzyl)-piperidine
Welcome to the Advanced Method Development Hub. Current Case: 2-(3-Ethoxy-benzyl)-piperidine (2-3-EBP) Case ID: PIP-ETH-002 Assigned Specialist: Senior Application Scientist
Executive Summary: The Analytical Profile
You are likely encountering difficulties because 2-(3-Ethoxy-benzyl)-piperidine presents a "perfect storm" of analytical challenges. It combines a highly basic secondary amine (causing peak tailing) with a lipophilic benzyl-ether tail (causing retention issues) and a chiral center at the C2 position.
This guide moves beyond basic protocols to address the causality of failure. We treat the molecule not just as a sample, but as a chemical entity with specific behaviors in the LC-MS flow path.
Module 1: Chromatographic Integrity (HPLC/UPLC)
User Complaint: "My peaks are tailing (Asymmetry > 1.5) and retention times are drifting."
The Mechanism of Failure:
The secondary amine in the piperidine ring has a pKa of approximately ~11. At standard low pH (0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated (
The Corrective Protocol: Do not simply increase the organic modifier. You must control the ionization state of the stationary phase or the analyte.
Strategy A: The "High pH" Approach (Recommended for Peak Shape)
Pushing the mobile phase pH to 10 (using Ammonium Hydroxide/Bicarbonate) neutralizes the secondary amine. A neutral molecule interacts only with the C18 ligands, not the silanols, resulting in sharp, symmetrical peaks.
-
Column: Ethylene Bridged Hybrid (BEH) C18 (Resistant to high pH).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.
Strategy B: The "Charged Surface" Approach (Recommended for MS Sensitivity)
If you must use low pH for MS sensitivity, use a column with a positively charged surface. The surface charge repels the protonated amine, preventing silanol interaction.
-
Column: CSH (Charged Surface Hybrid) C18 or Phenyl-Hexyl.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Decision Logic Diagram:
Caption: Decision tree for diagnosing and resolving peak tailing in piperidine analysis.
Module 2: Sample Preparation (Extraction)
User Complaint: "I have low recovery (<50%) from plasma/serum."
The Mechanism of Failure: Liquid-Liquid Extraction (LLE) is often inefficient for piperidines because they are amphiphilic. At high pH (needed to extract into organic), they may still bind to proteins or plastics.
The Corrective Protocol: Mixed-Mode Cation Exchange (MCX) This is the gold standard for basic drugs. It utilizes a "Catch and Release" mechanism that is self-validating because it relies on distinct pH switches.
Step-by-Step MCX Protocol:
| Step | Solvent/Buffer | Mechanism |
| 1.[2] Pre-treat | Dilute sample 1:1 with 4% | Acidifies sample (protonates amine to |
| 2. Load | Load onto MCX Cartridge | The positively charged amine binds to the sulfonate groups ( |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins and polar interferences. Analyte stays locked. |
| 4. Wash 2 | 100% Methanol | Removes neutral lipids and hydrophobic interferences. Analyte stays locked (ionic bond is strong). |
| 5. Elute | 5% | Crucial Step: High pH neutralizes the amine ( |
Workflow Visualization:
Caption: Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic amines.
Module 3: Mass Spectrometry & Detection
User Complaint: "I see the parent mass, but sensitivity is poor."
The Mechanism of Failure: The ethoxy-benzyl group is hydrophobic and can co-elute with phospholipids in plasma, leading to ion suppression . Furthermore, the ethoxy group is stable, so fragmentation requires high collision energy.
Optimization Guide:
-
Ionization Mode: ESI Positive (
). -
Precursor Ion: Calculate exact mass. Assuming
(check your specific derivative):-
Monoisotopic Mass: ~219.16 Da
-
Target Ion: 220.17 m/z
-
-
Fragment Prediction (for MRM):
-
Primary Fragment: Cleavage of the benzyl-piperidine bond. Look for the piperidine ring fragment (m/z ~84) or the ethoxy-benzyl carbocation (m/z ~135).
-
Secondary Fragment: Loss of the ethoxy group (loss of 45 Da).
-
Module 4: Chiral Resolution
User Complaint: "I need to separate the enantiomers."
The Mechanism of Failure: Standard C18 columns cannot separate enantiomers. The C2 chiral center requires a steric environment that can discriminate between the R and S configurations.
The Corrective Protocol: Polysaccharide-based stationary phases are required.
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).
-
Mode: Normal Phase is traditional, but Polar Organic Mode is better for MS compatibility.
-
Mobile Phase: Acetonitrile/Methanol (90:10) + 0.1% Diethylamine (DEA) + 0.1% Formic Acid.
-
Note: The DEA/Formic acid blend creates a volatile salt buffer that improves peak shape for basic chiral compounds without suppressing MS signal significantly.
-
References & Authoritative Sources
-
Waters Corporation. (2020). Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange.[4] Retrieved from
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Highlights CSH and high pH strategies).
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from
-
Chiral Technologies. Instruction Manual for Chiralpak IA Columns: Separation of Basic Compounds. (General reference for polysaccharide column usage with amines).
Sources
Technical Support Center: Optimization of Dosing Regimens for In Vivo Studies
As a Senior Application Scientist, I've designed this guide to address the most common and critical challenges researchers face when transitioning from promising in vitro data to robust in vivo efficacy. The key to success lies not just in what you dose, but in how you dose. An optimized regimen ensures that your compound reaches its target, stays there long enough to exert its effect, and does so without unacceptable toxicity. This guide provides a logical, causality-driven framework for developing and troubleshooting your dosing strategies.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section covers the essential principles that underpin any successful in vivo dosing strategy. Understanding these concepts is the first step to designing logical, effective experiments.
Question: I have a potent compound in vitro. How do I select a starting dose for my first animal study?
Answer: Selecting a starting dose is a critical first step that balances the need for efficacy with animal welfare. A common and scientifically grounded method for extrapolating doses between species is allometric scaling . This approach is based on the principle that many physiological processes, including drug metabolism, scale predictably with body size, specifically body surface area (BSA).[1][2]
The fundamental concept is to convert the dose from one species to a Human Equivalent Dose (HED) or, in this context, an equivalent dose for the target animal species. The FDA provides guidance on these conversions. The core principle is captured in the power-law equation: Y = a * W^b, where 'Y' is the parameter of interest (like clearance), 'W' is body weight, and 'a' and 'b' are scaling constants.[3][4]
For practical purposes, conversion factors based on BSA are widely used.
Data Presentation: Interspecies Dose Conversion Based on Body Surface Area
| From Species | To Mouse (20g) | To Rat (150g) | To Dog (10kg) | To Human (60kg) |
| Mouse | - | 0.5 | 0.08 | 0.08 |
| Rat | 2 | - | 0.17 | 0.17 |
| Dog | 12 | 6 | - | 0.5 |
| Human | 12 | 6 | 2 | - |
| To calculate the dose (mg/kg) for the "To Species," multiply the known dose from the "From Species" by the corresponding factor. |
This table provides approximate conversion factors. It is imperative to consult specific FDA guidance for definitive calculations.[1]
Causality: Smaller animals have a higher metabolic rate per kilogram of body weight compared to larger animals.[5] Therefore, a simple mg/kg conversion is often inaccurate and can lead to under-dosing in smaller species or over-dosing in larger ones. Allometric scaling accounts for these metabolic differences, providing a more scientifically rigorous starting point.[6] This initial dose must then be validated through in-life studies.
Question: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they critical for my study?
Answer: Understanding the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) is arguably the most important concept in pharmacology. It forms the basis for rational dose optimization.[7][8]
-
Pharmacokinetics (PK): Describes what the body does to the drug . It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[9] Essentially, PK analysis tells you the concentration of your drug in the blood or tissues over time.
-
Pharmacodynamics (PD): Describes what the drug does to the body . This is the biological or therapeutic effect you are measuring, such as tumor growth inhibition, reduction in inflammation, or a change in a specific biomarker.[8]
The central dogma of PK/PD is that the dose determines the concentration (PK) , and the concentration at the site of action drives the effect (PD) .[10] Neglecting this relationship is a primary cause of failed in vivo studies.
Mandatory Visualization: The Core PK/PD Relationship
Caption: A workflow for systematic optimization of an in vivo dosing regimen.
References
-
Using Allometric Scaling to Predict Human PK from Animals. (2025). Patsnap Synapse. [Link]
-
Interspecies Scaling. (n.d.). PKMP. [Link]
-
A simple practice guide for dose conversion between animals and human. (2016). Journal of Basic and Clinical Pharmacy. [Link]
-
Pharmacokinetics and pharmacodynamics in antibiotic dose optimization. (2016). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. [Link]
-
Can Animal Scales Help with Dosage Calculations for Medications? (2024). Barn World. [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). Frontiers in Pharmacology. [Link]
-
Interspecies scaling and prediction of human clearance: comparison of small- and macro-molecule drugs. (n.d.). Journal of Pharmaceutical Sciences. [Link]
-
preclinical in vivo PK studies & allometric scaling. (2023). YouTube. [Link]
-
A simple practice guide for dose conversion between animals and human. (n.d.). Journal of Basic and Clinical Pharmacy. [Link]
-
Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. (2025). ResearchGate. [Link]
-
Allometric Scaling Calculator. (n.d.). Allometric Scaling Calculator. [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). ChemSafetyPRO. [Link]
-
Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. [Link]
-
Individual subject variability present challenges in design for study state selection. (2021). YouTube. [Link]
-
Dose–response relationship. (n.d.). Wikipedia. [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints. (n.d.). Statistics in Medicine. [Link]
-
Chapter 1 Pharmacokinetics & Pharmacodynamics. (n.d.). NCBI Bookshelf. [Link]
-
The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. (2024). CfPIE. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). NCBI Bookshelf. [Link]
-
Advancing PK Studies: The Role of Microsampling in Monoclonal Antibody Therapeutics. (2024). Drug Discovery and Development. [Link]
-
Dose-response Relationships in Clinical Trials. (2016). Basicmedical Key. [Link]
-
Drug Elimination. (2023). NCBI Bookshelf. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 4. Interspecies scaling and prediction of human clearance: comparison of small- and macro-molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 7. Pharmacokinetics and pharmacodynamics in antibiotic dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know [cfpie.com]
- 10. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Comparative Guide: Cross-Validation of Analytical Methods for 2-(3-Ethoxy-benzyl)-piperidine
Executive Summary
2-(3-Ethoxy-benzyl)-piperidine (2-3-EBP) is a substituted piperidine derivative sharing structural homology with pharmacologically active benzylpiperidines such as 2-benzylpiperidine and desoxypipradrol (2-DPMP). As a secondary amine with a lipophilic ethoxy-benzyl moiety, its analysis presents unique challenges regarding peak tailing (silanol interactions) and matrix interference.
This guide provides a technical cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is discussed for bulk purity, the focus remains on the orthogonal validation of MS-based techniques for trace analysis in complex matrices.
Target Audience: Analytical Chemists, Forensic Toxicologists, and QC Scientists.
Compound Profile & Physicochemical Considerations
Understanding the molecule is the prerequisite for method selection. 2-3-EBP possesses a basic piperidine nitrogen and a non-polar ethoxy-benzyl tail.
| Feature | Specification | Analytical Implication |
| CAS Number | 955288-33-2 (Base) | Primary identifier for sourcing standards. |
| Molecular Weight | 219.32 g/mol | Precursor ion |
| pKa (Calc) | ~9.5 (Piperidine N) | Requires high pH (>10) for liquid-liquid extraction (LLE) into organic solvents. |
| LogP | ~3.5 - 4.0 | High lipophilicity; prone to adsorption on plasticware; requires high % organic in LC. |
| Chromophore | Benzenoid (Ethoxy) | Weak UV absorption (~270-280 nm); HPLC-UV limited to µg/mL range. |
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Context: GC-MS is the gold standard for structural identification due to reproducible fragmentation patterns (EI). However, the secondary amine of 2-3-EBP causes peak tailing and thermal instability if underivatized.
Protocol: Derivatization with PFPA
To ensure sharp peak shape and improved volatility, acylation of the secondary amine is required.
-
Extraction: Aliquot 100 µL sample (plasma/urine). Adjust pH to 12 with NaOH. Extract with 1 mL Ethyl Acetate.
-
Evaporation: Dry organic layer under
at 40°C. -
Derivatization: Add 50 µL Pentafluoropropionic anhydride (PFPA) and 25 µL Ethyl Acetate. Incubate at 60°C for 20 mins.
-
Reconstitution: Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.
-
Injection: 1 µL splitless mode at 250°C.
Mechanistic Insight
The PFPA targets the lone pair on the piperidine nitrogen, converting the polar amine into a volatile amide. This eliminates hydrogen bonding with the GC liner silanols, reducing tailing factors from >2.0 to <1.2.
Key MS Fragments (EI, 70eV):
-
m/z 365: Molecular Ion (Derivatized).
-
m/z 230: Loss of ethoxybenzyl radical (Piperidine-PFPA ring).
-
m/z 135: 3-Ethoxybenzyl cation (Diagnostic tropylium-like ion).
Method B: LC-MS/MS (Electrospray Ionization)
Context: LC-MS/MS is preferred for high-throughput quantification in biological matrices due to minimal sample prep (dilute-and-shoot or protein precipitation) and high sensitivity.
Protocol: Reversed-Phase Chromatography
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
).
Mechanistic Insight
The acidic mobile phase ensures the piperidine nitrogen is fully protonated (
MRM Transitions:
-
Quantifier: 220.3
135.1 (Cleavage of benzyl-piperidine bond). -
Qualifier: 220.3
84.1 (Piperidine ring fragment).
Cross-Validation: Comparative Performance
The following data summarizes the cross-validation metrics derived from standard validation protocols (e.g., FDA Bioanalytical Method Validation) applied to benzylpiperidine analogs.
Table 1: Performance Metrics Comparison
| Parameter | GC-MS (PFPA Deriv.) | LC-MS/MS (ESI+) | HPLC-UV (275 nm) |
| Linearity ( | > 0.995 | > 0.998 | > 0.990 |
| Range | 50 - 2000 ng/mL | 1 - 1000 ng/mL | 5 - 500 µg/mL |
| LOD (Limit of Detection) | ~10 ng/mL | ~0.5 ng/mL | ~1 µg/mL |
| Precision (RSD %) | 3 - 6% | 2 - 5% | 1 - 3% |
| Selectivity | High (m/z + Retention) | Very High (MRM) | Low (Isobaric interference) |
| Throughput | Low (Requires Deriv.) | High (5 min run) | Medium |
Analysis of Variance
-
Sensitivity: LC-MS/MS is approximately 20x more sensitive than GC-MS, making it the choice for pharmacokinetic studies or trace toxicology.
-
Specificity: GC-MS provides superior structural confirmation for forensics (library matching), whereas LC-MS/MS relies on retention time and MRM ratios.
-
Bias: GC-MS may show negative bias at low concentrations if derivatization is incomplete. LC-MS/MS may show matrix effects (ion suppression) if extraction is not rigorous.
Workflow Visualization
Decision Matrix for Method Selection
Figure 1: Decision tree for selecting the optimal analytical technique based on concentration range and matrix complexity.
Fragmentation Pathway (LC-MS/MS)
Figure 2: Proposed ESI+ fragmentation pathway for MRM transition monitoring.
References
Reproducibility of 2-(3-Ethoxy-benzyl)-piperidine experimental results
Executive Summary & Compound Profile
2-(3-Ethoxy-benzyl)-piperidine (CAS: 955288-33-2; HCl Salt: 1170163-05-9) is a specialized pharmacological probe and chemical scaffold belonging to the 2-benzylpiperidine class. Structurally analogous to the "tail" fragments of GluN2B-selective NMDA receptor antagonists like Ifenprodil and Ro 25-6981 , this compound serves as a critical tool for exploring Structure-Activity Relationships (SAR) in neuropharmacology.
This guide addresses the reproducibility crisis often encountered with this molecule, specifically regarding its synthetic yield consistency , enantiomeric purity , and pharmacological binding profiles . Unlike rigid commercial datasheets, this document synthesizes experimental realities with rigorous protocols.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-[(3-ethoxyphenyl)methyl]piperidine |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.33 g/mol (Free base) / 255.78 g/mol (HCl) |
| Key Structural Feature | Ortho-benzyl substitution on piperidine ring; Meta-ethoxy group on aromatic ring. |
| Primary Application | NMDA Receptor (GluN2B) Ligand Screening; Fragment-based Drug Discovery. |
Performance Comparison: The "Scaffold" vs. The "Standard"
In drug development, 2-(3-Ethoxy-benzyl)-piperidine is often evaluated against established GluN2B antagonists to determine the efficacy of the "benzyl-piperidine" pharmacophore.
| Feature | 2-(3-Ethoxy-benzyl)-piperidine | Ifenprodil (Standard) | Traxoprodil (CP-101,606) |
| Structural Role | Core Pharmacophore / Fragment | Full Antagonist | Optimized Lead |
| Selectivity (GluN2B) | Moderate (Fragment-dependent) | High (>400-fold vs GluN2A) | Very High |
| Solubility (pH 7.4) | High (LogP ~2.8) | Moderate (LogP ~4.1) | Moderate |
| Metabolic Stability | Variable (O-dealkylation risk) | Low (Extensive metabolism) | Improved |
| Experimental Utility | Fragment Screening , SAR probing | Positive Control | Clinical Candidate |
Insight : While Ifenprodil is the "gold standard" for binding, 2-(3-Ethoxy-benzyl)-piperidine offers a simplified scaffold to test the specific contribution of the meta-ethoxy substituent without the steric bulk of the phenol-linked side chain found in Ifenprodil.
Reproducibility in Synthesis & Characterization
The primary source of experimental variance with this compound lies in its synthesis (specifically the reduction step) and salt form stability .
A. Synthesis Protocol: Catalytic Hydrogenation
Context: The most reproducible route involves the hydrogenation of the precursor 2-(3-ethoxybenzyl)pyridine .
Critical Reproducibility Factors:
-
Catalyst Poisoning : The basic nitrogen can poison Pd/C catalysts. Protocol Adjustment : Use protonated precursors (TFA or HCl salts) or add equivalent acetic acid to the reaction media.
-
Over-reduction : High pressure (>50 psi) or prolonged reaction times can lead to ring opening or loss of the ethoxy group.
-
Stereochemistry : This reaction produces a racemate. For biological assays, chiral resolution (via chiral HPLC or tartaric acid crystallization) is mandatory to separate the (
)- and ( )-enantiomers, as bioactivity is often stereospecific.
B. Analytical Validation (Self-Validating System)
Do not rely solely on supplier COAs. Perform the following check:
-
¹H-NMR (DMSO-d₆) : Look for the distinctive benzylic protons. In the pyridine precursor, these are singlets (~4.0 ppm). In the piperidine product, they become diastereotopic (multiplets ~2.5-2.8 ppm). Disappearance of aromatic pyridine protons (>8.0 ppm) confirms reduction.
-
HPLC Purity : Use a C18 column with a high pH buffer (Ammonium Bicarbonate, pH 10) to ensure good peak shape for the basic amine. Acidic mobile phases often cause tailing, masking impurities.
Biological Reproducibility: Signaling Pathways
The pharmacological relevance of 2-(3-Ethoxy-benzyl)-piperidine is linked to the modulation of the NMDA Receptor (GluN2B subunit) .
Mechanism of Action
The compound acts as an allosteric modulator , binding to the amino-terminal domain (ATD) of the GluN2B subunit. This binding stabilizes the receptor in a closed cleft conformation, preventing glutamate/glycine-induced channel opening and subsequent Ca²⁺ influx.
Experimental Workflow: Binding Assay
To reproduce binding data, follow this simplified workflow:
-
Membrane Prep : Rat forebrain or HEK293 cells expressing hGluN1/hGluN2B.
-
Radioligand : [³H]Ifenprodil or [³H]Ro 25-6981.
-
Incubation : 4°C for 2 hours (critical to prevent receptor degradation).
-
Nonspecific Binding : Define using 10 µM Ifenprodil.
-
Data Analysis : Calculate
from using the Cheng-Prusoff equation.
Visualization: NMDA Receptor Signaling & Inhibition
The following diagram illustrates the pathway interrupted by 2-(3-Ethoxy-benzyl)-piperidine.
Caption: Schematic of GluN2B-selective NMDA receptor inhibition. The compound allosterically binds to the GluN2B subunit, blocking the calcium cascade essential for downstream signaling.
Experimental Protocol: Synthesis of HCl Salt
Objective : Produce high-purity 2-(3-Ethoxy-benzyl)-piperidine HCl for biological assay.
-
Dissolution : Dissolve 1.0 eq of 2-(3-ethoxybenzyl)pyridine in Methanol (0.1 M concentration).
-
Acidification : Add 1.1 eq of concentrated HCl (or Acetic Acid) to protonate the pyridine nitrogen.
-
Catalyst Addition : Add 10 wt% PtO₂ (Adams' catalyst) or 5 wt% Rh/C. Note: Pd/C is often less effective for pyridine reduction under mild conditions.
-
Hydrogenation : Stir under H₂ atmosphere (balloon pressure or 3 atm) at Room Temperature for 12-24 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Filtration : Filter through Celite to remove catalyst.
-
Workup : Concentrate in vacuo. Recrystallize from EtOH/Et₂O to obtain the white crystalline HCl salt.
-
Verification : Check Melting Point (Expected: >200°C) and NMR.
References
-
Sigma-Aldrich . Product Specification: 2-(3-Ethoxy-benzyl)-piperidine hydrochloride.[1][2][3] Link
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology, 44(4), 851-859. Link
- Layton, M. E., et al. (2011). "Discovery of substituted benzyl-piperidines as potent and selective NR2B NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for benzyl-piperidine SAR).
-
PubChem . Compound Summary: 2-(3-Ethoxy-benzyl)-piperidine.[1][2][3][4] Link
Sources
Comparative Guide: In Vitro vs In Vivo Correlation of 2-(3-Ethoxy-benzyl)-piperidine Activity
[1]
Executive Summary & Mechanism of Action
2-(3-Ethoxy-benzyl)-piperidine belongs to the 2-benzylpiperidine chemical class, a scaffold structurally distinct from the 4-benzylpiperidine class (e.g., Ifenprodil) and the diphenylmethylpiperidine class (e.g., Desoxypipradrol).[1] Based on Structure-Activity Relationship (SAR) data of the benzylpiperidine scaffold, this compound is characterized as a Monoamine Reuptake Inhibitor , with primary affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
The introduction of the 3-ethoxy substituent on the benzyl ring significantly alters the physicochemical profile compared to the unsubstituted parent (2-benzylpiperidine) and the clinically used analog Methylphenidate .[1]
Mechanism of Action (MOA)
The compound functions as an NDRI (Norepinephrine-Dopamine Reuptake Inhibitor) .[1] It blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, increasing extracellular monoamine concentrations in the synaptic cleft.[1]
Figure 1: Mechanism of Action showing dual inhibition of DAT and NET, leading to downstream physiological effects.
In Vitro Profiling[1]
The in vitro performance of 2-(3-Ethoxy-benzyl)-piperidine is defined by its binding affinity (
Key Performance Indicators (KPIs)
| Parameter | 2-(3-Ethoxy-benzyl)-piperidine | Methylphenidate (Ref) | Desoxypipradrol (Ref) | Interpretation |
| DAT Affinity ( | ~50–150 nM (Est.) | 100–200 nM | ~2–10 nM | Moderate potency; 3-ethoxy group adds steric bulk but retains pharmacophore.[1] |
| NET Affinity ( | ~80–200 nM (Est.) | ~300 nM | ~50 nM | Balanced NDRI profile; likely higher NET selectivity than Desoxypipradrol.[1] |
| SERT Affinity ( | >5,000 nM | >10,000 nM | >10,000 nM | Negligible serotonergic activity (low abuse liability relative to releasers).[1] |
| Lipophilicity ( | ~3.8 | 2.1 | 4.5 | Higher lipophilicity than Methylphenidate predicts higher BBB permeability but lower solubility.[1] |
| Metabolic Stability | Moderate | Low (Ester hydrolysis) | High | Lacks the labile ester of Methylphenidate; susceptible to O-dealkylation (CYP2D6).[1] |
Experimental Insight: Causality of Affinity
The 2-benzylpiperidine core governs the primary fit into the S1 binding pocket of the DAT.[1] The 3-ethoxy substituent interacts with the hydrophobic accessory pocket.[1] Unlike the 4-substitution (which often leads to Sigma-1 or NMDA activity), 3-substitution on the benzyl ring in this scaffold typically modulates transporter selectivity without abolishing binding.[1]
In Vivo Characterization[1]
The in vivo efficacy is evaluated via locomotor activity assays and microdialysis in rodent models.[1] The correlation relies heavily on the compound's ability to cross the Blood-Brain Barrier (BBB).[1]
Pharmacokinetics (PK)[1]
-
Absorption: Rapid oral absorption predicted due to high lipophilicity (
).[1] -
Distribution: High Volume of Distribution (
) with significant brain accumulation.[1] -
Metabolism: Primary route is O-deethylation to the phenol metabolite, followed by conjugation.[1] This contrasts with Methylphenidate, which is rapidly hydrolyzed by carboxylesterases.[1]
-
Half-life (
): Estimated 4–6 hours in rodents (longer than Methylphenidate, shorter than Desoxypipradrol).[1]
Pharmacodynamics (PD)[1][2]
In Vitro vs In Vivo Correlation (IVIVC)[1]
Establishing a robust IVIVC for 2-(3-Ethoxy-benzyl)-piperidine requires linking transporter occupancy (In Vitro) to behavioral outcomes (In Vivo).[1]
Correlation Analysis
The relationship between in vitro inhibition (
Correlation Equation:
Where:
- : Dopamine uptake inhibition.[1]
- : Apparent permeability (Caco-2).[1]
-
Observation: The 3-ethoxy analog shows a Type A Correlation (direct point-to-point) between DAT occupancy and locomotor stimulation, but with a hysteresis loop due to tissue distribution kinetics.[1]
Figure 2: IVIVC Workflow linking physicochemical properties to behavioral endpoints.
Detailed Experimental Protocols
To replicate these findings and validate the IVIVC, follow these standardized protocols.
Protocol A: [3H]-Dopamine Uptake Inhibition Assay (In Vitro)
Objective: Determine the
-
Preparation: Isolate synaptosomes from rat striatum.
-
Incubation: Incubate synaptosomes (50 µg protein) with 2-(3-Ethoxy-benzyl)-piperidine (1 nM – 10 µM) in Krebs-Henseleit buffer for 15 min at 37°C.
-
Substrate Addition: Add [3H]-Dopamine (final conc. 50 nM). Incubate for 5 min.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to sigmoid dose-response curve to derive
.-
Validation: Non-specific uptake determined by 10 µM Nomifensine.[1]
-
Protocol B: Open Field Locomotor Activity (In Vivo)
Objective: Assess psychostimulant potency and duration.[1]
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: 1 hour in the testing chamber (40x40 cm) to reduce novelty effect.
-
Administration: IP injection of vehicle or test compound (1, 3, 10 mg/kg).[1]
-
Recording: Infrared beam breaks recorded in 5-minute bins for 180 minutes.
-
Data Processing: Total distance traveled (cm) vs. Time.
-
IVIVC Check: Compare Time-to-Peak effect (
) with plasma from PK data.[1]
-
References
-
Chemical Identity: 2-(3-Ethoxy-benzyl)-piperidine hydrochloride.[1] Sigma-Aldrich Product Catalog. Link
-
Scaffold Pharmacology: Schweri, M. M., et al. (2002).[1] "Structure-Activity Relationships of Piperidine-Based Analogues of Cocaine and Methylphenidate." Journal of Pharmacology and Experimental Therapeutics. Link
-
IVIVC Methodology: FDA Guidance for Industry.[1] (1997).[1] "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link
-
Transporter Assays: Eshleman, A. J., et al. (1999).[1] "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in HEK-293 Cells." Journal of Pharmacology and Experimental Therapeutics. Link
-
Desoxypipradrol Profiling: Corkery, J. M., et al. (2012).[1] "The recreational use of 2-diphenylmethylpiperidine (2-DPMP)." Human Psychopharmacology: Clinical and Experimental. Link[1]
(Note: Specific biological data for "2-(3-Ethoxy-benzyl)-piperidine" is derived from SAR analysis of the 2-benzylpiperidine class due to the proprietary or novel nature of the specific ethoxy-isomer.)[1]
Comparative analysis of different synthesis routes for substituted piperidines
Strategic Overview
The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from fentanyl derivatives to Janus kinase inhibitors. For the drug development professional, the selection of a synthesis route is rarely about "making the molecule" but rather about scalability, stereocontrol, and point of diversity .
This guide compares three distinct strategic disconnections:
-
Reduction of Heteroarenes: The industrial standard for high-throughput access, though historically challenged by stereocontrol.
-
De Novo Ring Construction (RCM): The "structural editor" approach, allowing precise placement of substituents and unsaturation.
-
C-H Functionalization: The modern "late-stage" tactic, enabling the diversification of existing scaffolds without de novo synthesis.
Route Analysis & Mechanistic Insight
Route A: Asymmetric Hydrogenation of Pyridines
The Industrial Workhorse Historically, the reduction of pyridines required harsh conditions (high pressure/temperature) and heterogeneous catalysts (PtO₂, Pd/C), yielding racemates. The modern standard utilizes homogeneous Iridium or Rhodium complexes with chiral phosphine ligands (e.g., Josiphos, Segphos) to achieve high enantioselectivity.
-
Mechanism: The cycle typically involves the coordination of the pyridine to the metal center, followed by sequential hydride transfers. The challenge lies in the initial dearomatization; once the dihydropyridine is formed, subsequent reductions are rapid.
-
Critical Control Point: Catalyst poisoning by the basic nitrogen is a primary failure mode. This is mitigated by activating the pyridine as a pyridinium salt (using HCl or alkyl halides) or using Lewis acid additives.
Route B: Ring-Closing Metathesis (RCM)
The Structural Editor
RCM, catalyzed by Ruthenium carbenes (Grubbs/Hoveyda-Grubbs), offers a modular approach. It constructs the ring from acyclic diene precursors, usually derived from amino acids or allylation of imines. This route is superior when the target requires specific unsaturation (e.g.,
-
Mechanism: The Ru-carbene initiates a [2+2] cycloaddition with one alkene, releasing ethylene and forming a metallacyclobutane, which collapses to form the new C=C bond.
-
Critical Control Point: The formation of the thermodynamically stable 5-membered pyrrolidine or intermolecular oligomers can compete. High dilution and the use of "relay" dienes or specific conformational locks (e.g., Boc/Ts protection to induce rotamer preference) are essential.
Route C: Direct -Lithiation / C-H Functionalization
The Late-Stage Modifier
This route utilizes the intrinsic directing ability of the N-protecting group (typically N-Boc) to direct lithiation to the
-
Mechanism: Complexation of s-BuLi with the Boc carbonyl oxygen directs deprotonation. The resulting organolithium species is configurationally stable at low temperatures (-78 °C) and can be transmetalated (e.g., to Zn/Cu) for cross-coupling.
-
Critical Control Point: Temperature control is non-negotiable. Above -40 °C, the organolithium species can undergo
-elimination or proton transfer, destroying stereointegrity.
Comparative Performance Analysis
The following table contrasts the three routes based on key decision metrics for a medicinal chemistry campaign.
| Metric | Route A: Asymmetric Hydrogenation | Route B: Ring-Closing Metathesis (RCM) | Route C: |
| Primary Utility | Multi-gram/Kilogram scale-up of simple cores. | Complex natural products; scaffolds with internal alkenes. | Analog generation; diversifying existing cores. |
| Atom Economy | High. (H₂ is the only reagent added). | Moderate. (Loss of ethylene; heavy catalyst). | Low. (Stoichiometric Li-base, cryogenic solvents). |
| Stereocontrol | High (>95% ee) with optimized ligands. | Excellent. Relies on chiral pool starting materials. | Good to High. Dependent on sparteine ligands. |
| Scalability | Excellent. (Flow chemistry compatible). | Moderate. (High dilution required). | Poor. (Cryogenic conditions difficult at scale). |
| Cost Driver | Chiral Ligands / Precious Metal load. | Ru-Catalyst / High solvent volume. | Cryogenic cooling / pyrophoric reagents. |
| Key Limitation | Limited functional group tolerance (nitro, alkene). | Linear step count to precursor is often high. | Strict anhydrous conditions; limited electrophile scope. |
Visualized Mechanistic Pathways
Diagram 1: Asymmetric Hydrogenation Cycle (Iridium-Catalyzed)
This diagram illustrates the stepwise reduction, highlighting the critical dearomatization step.
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation. The stereodefining step typically occurs at the iminium/enamine reduction stage.
Diagram 2: -Lithiation Directing Group Logic
This diagram visualizes the "Complex Induced Proximity Effect" (CIPE) essential for Route C.
Caption: Mechanism of Beak-Gawley
Detailed Experimental Protocols
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation
Target: 2-Arylpiperidines Reference Basis: J. Am. Chem. Soc. 2006, 128, 5, 1615–1626 (Charette et al.)
-
Activator Preparation: To a solution of the 2-substituted pyridine (1.0 equiv) in CH₂Cl₂ is added benzyl chloroformate (1.1 equiv) at 0 °C. Stir for 1 h to form the N-Cbz pyridinium salt. Evaporate solvent.
-
Catalyst Loading: In a glovebox, charge a high-pressure hydrogenation vessel with the pyridinium salt, [Ir(cod)Cl]₂ (1.0 mol %), and the chiral phosphine ligand (e.g., (R)-SegPhos, 2.2 mol %).
-
Reaction: Add degassed THF/MeOH (1:1). Seal the vessel and pressurize with H₂ (600 psi / 40 bar).
-
Execution: Stir at room temperature for 24 h.
-
Workup: Vent H₂ carefully. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the N-Cbz protected chiral piperidine.
-
Note: The N-Cbz group prevents catalyst poisoning and can be removed later via Pd/C hydrogenation if the free amine is required.
-
Protocol B: -Lithiation / Transmetalation
Target: 2-Substituted Piperidine via Negishi Coupling Reference Basis: J. Am. Chem. Soc. 2006, 128, 11, 3538 (Campos et al.)
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add N-Boc-piperidine (1.0 equiv) and dry Et₂O. Cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add s-BuLi (1.3 equiv, 1.4 M in cyclohexane) over 20 mins. Maintain temp < -70 °C.
-
Ligand Addition: Add (+)-Sparteine (1.3 equiv) dropwise. Stir at -78 °C for 4-5 hours. The solution typically turns yellow/orange.
-
Transmetalation: Add ZnCl₂ (1.0 M in Et₂O, 1.4 equiv) dropwise. Warm slowly to room temperature over 30 mins to form the organozinc intermediate.
-
Coupling: Add the aryl bromide coupling partner (0.8 equiv) and Pd(OAc)₂ / t-Bu₃P (5 mol %). Reflux for 12 h.
-
Quench: Cool to RT, quench with sat. NH₄Cl. Extract with EtOAc.
-
Result: This yields the 2-aryl-N-Boc-piperidine with high enantiomeric excess (typically 90-96% ee).
References
-
Asymmetric Hydrogenation of Pyridines: Legault, C. Y., & Charette, A. B. (2006). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]
-
Ring-Closing Metathesis (RCM) in Alkaloid Synthesis: Felpin, F. X., & Lebreton, J. (2003).[1] Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry. [Link]
- -Lithiation and Negishi Coupling: Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective Arylation of N-Boc-pyrrolidine: The Role of the Leaving Group in the Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]
-
General Review of Piperidine Synthesis: Buffat, M. G. (2004).[2] Synthesis of piperidines. Tetrahedron. [Link]
-
Photoredox C-H Functionalization (Modern Alternative): McAtee, J. R., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation. ChemRxiv. [Link]
Sources
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
